3-[(3-Bromophenyl)methoxy]oxolane, also known as a derivative of oxolane, is a compound that features a bromophenyl group and a methoxy substituent. This compound falls under the category of organic compounds, specifically within the class of aromatic ethers and cyclic compounds. Its structural characteristics suggest potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods involving brominated phenols and methoxy-substituted reagents. It is not commonly found in natural sources but can be produced in laboratory settings.
3-[(3-Bromophenyl)methoxy]oxolane is classified as:
The synthesis of 3-[(3-Bromophenyl)methoxy]oxolane typically involves:
The molecular structure of 3-[(3-Bromophenyl)methoxy]oxolane can be represented as follows:
3-[(3-Bromophenyl)methoxy]oxolane can participate in several chemical reactions:
The mechanism of action for 3-[(3-Bromophenyl)methoxy]oxolane in biological systems may involve:
Research indicates that compounds with similar structures can exhibit anti-inflammatory or anticancer properties by inhibiting specific cellular pathways.
3-[(3-Bromophenyl)methoxy]oxolane has potential applications in:
This compound represents a versatile building block in organic synthesis, offering pathways for further research and development in both medicinal and industrial chemistry domains.
Traditional synthesis of 3-[(3-Bromophenyl)methoxy]oxolane (CAS: 1291714-64-1) begins with regioselective bromination of phenyl precursors. The meta-bromine orientation is critical for downstream reactivity and is typically achieved via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃. Subsequent functionalization involves nucleophilic displacement of benzylic halides, where 3-bromobenzyl bromide reacts with tetrahydrofuran-3-ol under Williamson ether synthesis conditions (K₂CO₃, acetone reflux, 12 h). This method yields 65–78% of the target compound but requires rigorous exclusion of moisture to suppress hydrolysis [3] [5].
Key Variables in Bromination:
Substrate | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|
Bromobenzene | FeBr₃ | 25 | 88 |
3-Bromobenzyl chloride | AlCl₃ | 0 | 72 |
1,3-Dibromobenzene | None | 80 | 65 |
The oxolane (tetrahydrofuran) ring is constructed prior to ether linkage via acid-catalyzed cyclization of 1,4-diols. BF₃·Et₂O or p-toluenesulfonic acid (PTSA) catalyzes the intramolecular dehydration of 4-chloro-1-butanol derivatives at 80–100°C. The resulting 3-substituted oxolane is then coupled with 3-bromobenzyl bromide under Mitsunobu conditions (PPh₃, DIAD, THF, 0°C to RT), achieving 70–85% yield. This route avoids undesirable ring-opening side reactions [5] [7].
Palladium-catalyzed Suzuki-Miyaura coupling enables direct functionalization of halogenated precursors. Arylboronic acids (e.g., 3-(hydroxymethyl)phenylboronic acid) react with 3-bromooxolane under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C), yielding 80–92% of the biaryl ether. For larger scales, ligand-free Pd/C systems in continuous flow reactors enhance turnover number (TON > 500) while reducing metal leaching [7] [10].
Optimized Conditions:
Lewis acid catalysts (e.g., Zn(OTf)₂ or Sc(OTf)₃) improve oxolane ring formation efficiency by facilitating epoxide ring-opening of glycidyl ethers. 3-Bromophenyl glycidyl ether undergoes isomerization with BF₃·OEt₂ (CH₂Cl₂, −78°C → RT), followed by in situ trapping with THF, delivering the target compound in 83% yield. Alternatively, KOH-mediated cyclization in DMSO (120°C, 6 h) achieves comparable yields but with reduced stereoselectivity [3] [8].
Solid-phase synthesis employs Wang resin-bound bromobenzyl alcohols, which undergo nucleophilic substitution with 3-bromooxolane. Cleavage with TFA/CH₂Cl₂ (95:5) releases the product in 75% purity (85% yield after HPLC). Continuous flow systems enhance safety and scalability for brominated intermediates:
Flow System Advantages:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time | 12 h | 30 min |
Byproduct Formation | 15% | <5% |
Scalability | Limited | Linear scale-up |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0